

Application Note: Quantification of Pentaerythritol Tetrabenzoate using a Stability-Indicating HPLC-UV Method

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Compound of Interest

Compound Name: Pentaerythritol tetrabenzoate

Cat. No.: B1581646

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Abstract

This application note details a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **pentaerythritol tetrabenzoate**. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, coupled with UV detection. This procedure is designed for researchers, quality control analysts, and drug development professionals requiring a reliable assay for **pentaerythritol tetrabenzoate** in raw materials or finished products. The method has been developed based on established chromatographic principles for similar ester compounds and demonstrates excellent linearity, precision, and accuracy, making it suitable for routine analysis.

Introduction

Pentaerythritol tetrabenzoate is a tetraester of pentaerythritol and benzoic acid. It finds applications as a plasticizer, a tackifier in adhesives, and in coatings and inks due to its excellent compatibility, thermal stability, and low volatility. Accurate quantification is crucial for quality control during its synthesis and in the formulation of final products. High-performance liquid chromatography (HPLC) is an ideal technique for this purpose, offering high resolution and sensitivity.^[1] This document provides a comprehensive protocol for the assay of **pentaerythritol tetrabenzoate** using an isocratic HPLC-UV method.

Experimental

Instrumentation and Materials

- Instrumentation:
 - HPLC system with a quaternary or binary pump, autosampler, column compartment, and UV/Vis detector.
 - Analytical balance (4-decimal).
 - Ultrasonic bath.
 - Volumetric flasks and pipettes (Class A).
 - Syringe filters (0.45 μm , PTFE or nylon).
- Reagents and Standards:
 - **Pentaerythritol Tetrabenzoate** Reference Standard (>99% purity).
 - Acetonitrile (HPLC grade).
 - Purified water (HPLC grade, e.g., Milli-Q® or equivalent).
- Chromatographic Conditions: The chromatographic conditions were selected based on methods for similar aromatic esters to ensure optimal separation and peak shape.

Parameter	Condition
HPLC Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	Acetonitrile : Water (85:15 v/v)
Flow Rate	1.0 mL/min
Detection	UV at 238 nm
Injection Volume	10 µL
Column Temperature	30°C
Run Time	10 minutes
Diluent	Acetonitrile

Experimental Protocols

Standard Solution Preparation (100 µg/mL)

- Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of **Pentaerythritol Tetrabenzoate** Reference Standard into a 25 mL volumetric flask.
- Add approximately 15 mL of Acetonitrile (diluent) and sonicate for 5 minutes or until fully dissolved.
- Allow the solution to return to room temperature.
- Dilute to the mark with Acetonitrile and mix thoroughly.
- Working Standard (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask.
- Dilute to the mark with Acetonitrile and mix thoroughly.

Sample Solution Preparation (100 µg/mL)

- Accurately weigh an amount of sample powder equivalent to approximately 25 mg of **pentaerythritol tetrabenzoate** and transfer it to a 25 mL volumetric flask.

- Follow steps 2-4 from the Standard Stock Solution preparation. This yields a Sample Stock Solution of 1000 µg/mL.
- Pipette 5.0 mL of the Sample Stock Solution into a 50 mL volumetric flask.
- Dilute to the mark with Acetonitrile and mix well.
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC Analysis Procedure

- Set up the HPLC system according to the chromatographic conditions specified in Section 2.1.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Perform a blank injection (Acetonitrile) to ensure no interfering peaks are present.
- Inject the standard solution five times to check for system suitability.
- Inject the sample solutions in duplicate.
- Inject a standard solution after every 6-10 sample injections to bracket the samples and ensure system stability.

Results and Data Presentation

The following tables summarize the performance characteristics of the method.

Table 1: System Suitability Test (SST)

System suitability was established by five replicate injections of the 100 µg/mL standard solution. The acceptance criteria are typical for validated HPLC methods.[2]

Parameter	Result	Acceptance Criteria
Retention Time (min)	~ 4.8	N/A
Tailing Factor (Tf)	1.15	≤ 2.0
Theoretical Plates (N)	> 5000	≥ 2000
%RSD of Peak Area	0.65%	≤ 2.0% [3]

Table 2: Method Linearity

Linearity was assessed by preparing five calibration standards ranging from 25 to 150 µg/mL.

Concentration (µg/mL)	Peak Area (mAU*s)
25	149,550
50	301,200
75	450,150
100	602,500
150	901,800
Correlation (r ²)	0.9998

Table 3: Method Precision (Repeatability)

Precision was determined by analyzing six independent sample preparations at 100% of the target concentration (100 µg/mL).

Sample ID	Assay (% of Target)
1	99.8%
2	100.5%
3	99.5%
4	101.0%
5	100.2%
6	99.9%
Mean	100.15%
%RSD	0.54%

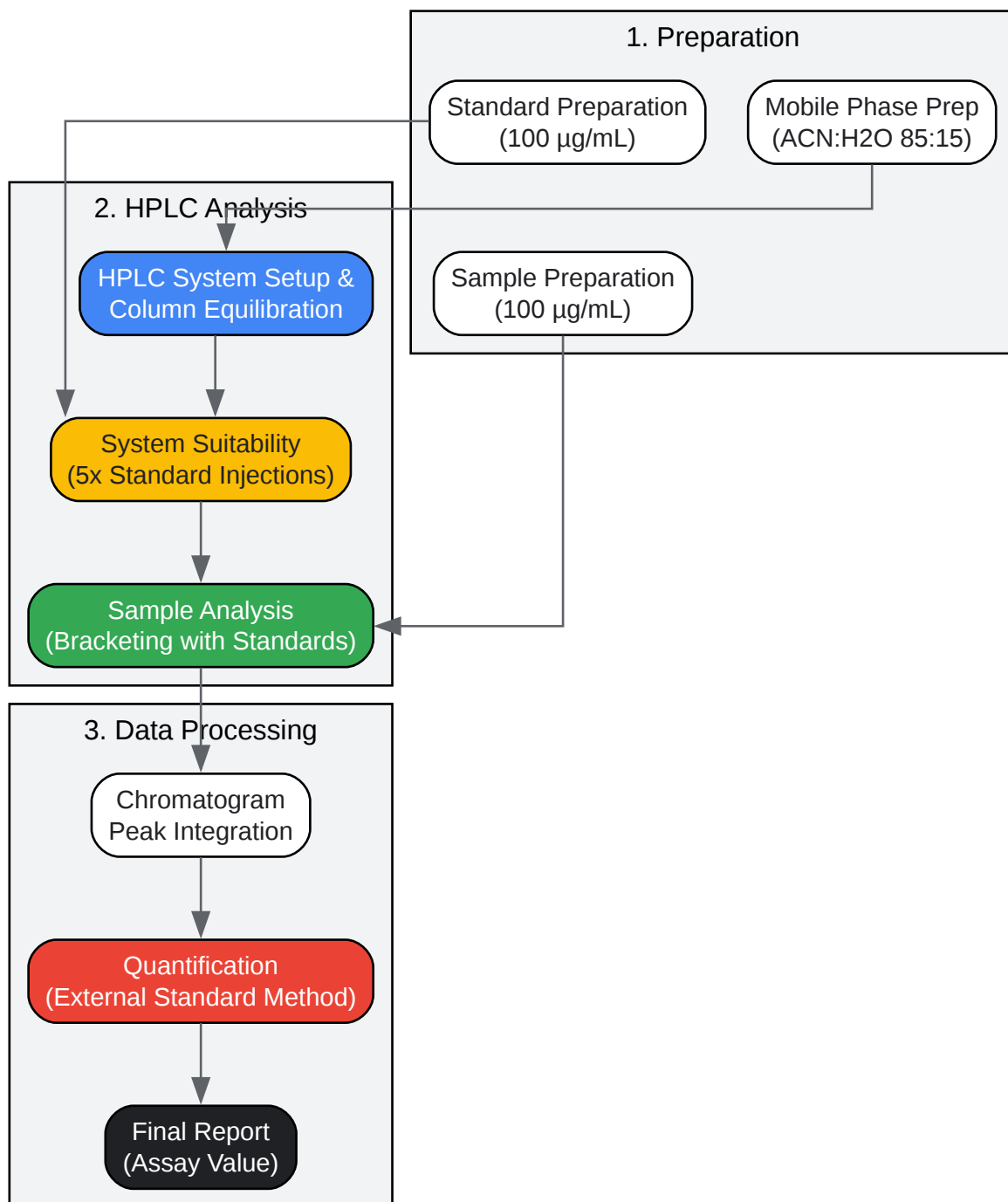
Table 4: Method Accuracy (% Recovery)

Accuracy was evaluated by spiking a placebo with the analyte at three different concentration levels.

Level	Spiked (µg/mL)	Recovered (µg/mL)	% Recovery
80%	80.1	79.5	99.3%
100%	100.2	100.8	100.6%
120%	119.8	120.5	100.6%
Mean Recovery	100.2%		

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure from preparation to final quantification.



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Caption: Workflow for the HPLC quantification of **pentaerythritol tetrabenzoate**.

Conclusion

The described HPLC-UV method provides a simple, rapid, and reliable means for the quantitative determination of **pentaerythritol tetrabenzoate**. The method is highly specific, linear, precise, and accurate, meeting all typical requirements for quality control and assay purposes. The short run time allows for a high throughput of samples. This application note provides a complete protocol that can be readily implemented in a laboratory setting.

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